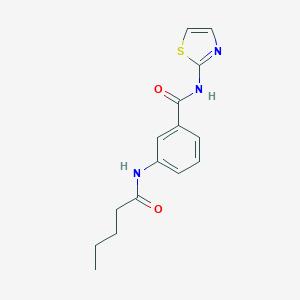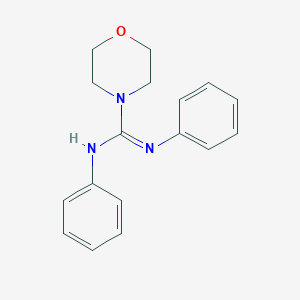
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the class of benzamide derivatives and has a molecular formula of C16H19N3O2S.
作用機序
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide exerts its anticancer effects by targeting several key molecular pathways involved in cancer development and progression. It inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis.
Biochemical and Physiological Effects
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its potential as a novel anticancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs for cancer treatment. However, one of the limitations of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its use in combination with other anticancer drugs to enhance its efficacy. Another potential direction is the development of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide and its potential applications in other disease areas.
合成法
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 3-pentanone, followed by acylation with benzoyl chloride. The final product is obtained through purification by recrystallization.
科学的研究の応用
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
特性
製品名 |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC名 |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-2-3-7-13(19)17-12-6-4-5-11(10-12)14(20)18-15-16-8-9-21-15/h4-6,8-10H,2-3,7H2,1H3,(H,17,19)(H,16,18,20) |
InChIキー |
ZWWBRIDZYBHOJV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
正規SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)

![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)


![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)